molecular formula C19H16Cl2N2O4S B12152762 (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12152762
M. Wt: 439.3 g/mol
InChI Key: WUZINFAGZLDMHM-PXNMLYILSA-N
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Description

(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dichloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one apart is its combination of dichlorophenyl and trimethoxybenzylidene groups, along with the thiazolidinone ring

Properties

Molecular Formula

C19H16Cl2N2O4S

Molecular Weight

439.3 g/mol

IUPAC Name

(5Z)-2-(2,4-dichlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2O4S/c1-25-14-6-10(7-15(26-2)17(14)27-3)8-16-18(24)23-19(28-16)22-13-5-4-11(20)9-12(13)21/h4-9H,1-3H3,(H,22,23,24)/b16-8-

InChI Key

WUZINFAGZLDMHM-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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